6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole
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Overview
Description
6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a thiazepane ring, and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiazepane intermediates, followed by their coupling with the benzothiazole moiety.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with suitable amines and formaldehyde in ethanol.
Preparation of Thiazepane Intermediate: The thiazepane ring can be synthesized by the reaction of appropriate thiosemicarbazides with potassium hydroxide in ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation Products: Furan-2,3-dione derivatives.
Reduction Products: Thiazolidine derivatives.
Substitution Products: Nitrated or halogenated benzothiazole derivatives.
Scientific Research Applications
6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: Similar in having a furan ring and exhibiting antimicrobial properties.
5-Furan-2-yl-4H[1,2,4]triazole-3-thiol: Shares the furan ring and has applications in medicinal chemistry.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains both furan and thiazole rings and is known for its antimicrobial activity.
Uniqueness
6-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole is unique due to its combination of furan, thiazepane, and benzothiazole rings, which confer a distinct set of chemical properties and potential applications. Its ability to undergo diverse chemical reactions and its broad range of biological activities make it a valuable compound in scientific research.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-17(12-3-4-13-16(10-12)23-11-18-13)19-6-5-15(22-9-7-19)14-2-1-8-21-14/h1-4,8,10-11,15H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEPDASAOVSQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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